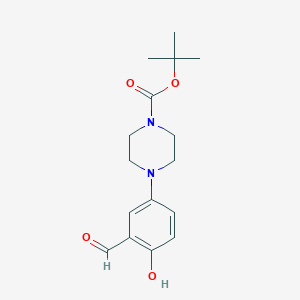

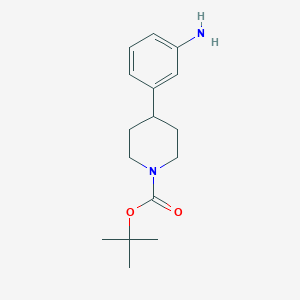

叔丁基4-(环丙烷羰基)哌嗪-1-羧酸酯

描述

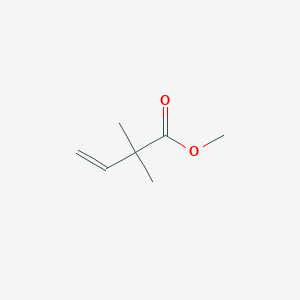

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (TBPC) is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and physiology. TBPC is a cyclic amide, which is a type of organic compound composed of a nitrogen atom and an amide group. TBPC is a highly reactive compound and can be used in a variety of synthesis methods to produce a variety of compounds. Its unique structure and reactivity make it a valuable tool for scientists and researchers.

科学研究应用

药物化学应用

哌嗪衍生物,包括那些在结构上与叔丁基4-(环丙烷羰基)哌嗪-1-羧酸酯相关的衍生物,由于其多用途的药用特性而在药物开发中发挥着重要作用。哌嗪核心是具有多种治疗用途的药物中的常见基序,例如抗精神病、抗抑郁和抗癌活性。哌嗪亚结构的修饰会导致所得分子的药用潜力发生显着差异,突出了该部分在药物化学中的重要性 (Philip et al., 2020; Rathi et al., 2016).

合成方法

哌嗪衍生物在 N-杂环的合成中至关重要,代表了许多天然产物和治疗相关化合物的结构基序。在不对称合成中使用叔丁基磺酰胺等手性助剂证明了哌嗪及其类似物在获得各种哌啶、吡咯烷和氮杂环丁烷(药物开发中的关键结构)中的效用 (Philip et al., 2020).

安全和危害

The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .

作用机制

Target of Action

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound used in organic synthesis

Mode of Action

The compound acts as a reagent in organic synthesis reactions, particularly in the esterification of amines and acids . It interacts with its targets by forming covalent bonds, leading to the formation of new compounds.

Result of Action

The result of the action of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is the formation of new compounds through esterification reactions . The molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from oxidizing agents and strong acids . It’s also important to note that it should be kept away from sources of ignition or flames to prevent fire or explosion .

属性

IUPAC Name |

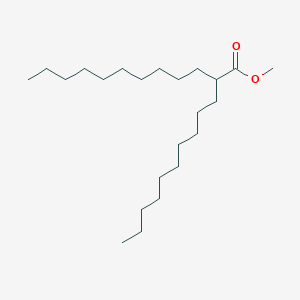

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)